4-chloro-7-fluoro-1H-indole-2,3-dione

Physicochemical profiling Lead optimization Medicinal chemistry

Researchers facing SAR gaps with mono-halogenated isatins now have access to the 4-Cl/7-F dual-substituted scaffold. This isatin derivative enables orthogonal electronic modulation and fluorine-mediated metabolic stability, providing a reproducible starting point for antiviral and anticancer lead optimization. • DENV2 NS2B-NS3 protease IC50 = 192 μM; IMPDH2 Ki = 240-440 nM • 98% purity for reliable analog synthesis and stability profiling • In stock with global shipping for immediate procurement

Molecular Formula C8H3ClFNO2
Molecular Weight 199.56 g/mol
CAS No. 954252-18-7
Cat. No. B1368037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-fluoro-1H-indole-2,3-dione
CAS954252-18-7
Molecular FormulaC8H3ClFNO2
Molecular Weight199.56 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)NC(=O)C2=O)Cl
InChIInChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyJGPDIMCZEPIIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-1H-indole-2,3-dione: Dual-Halogenated Isatin Scaffold


4‑Chloro‑7‑fluoro‑1H‑indole‑2,3‑dione (CAS 954252‑18‑7), also referred to as 4‑chloro‑7‑fluoroisatin, is a heterocyclic indole‑2,3‑dione (isatin) derivative characterized by simultaneous chlorine substitution at the 4‑position and fluorine substitution at the 7‑position of the fused benzene ring . This dual‑halogenation pattern – combining the electron‑withdrawing and metabolic‑stability‑enhancing properties of fluorine with the lipophilicity and steric effects of chlorine – yields a unique physicochemical profile (molecular weight 199.57 g/mol, predicted density ~1.6 g/cm³) [1]. The compound belongs to the isatin family, a privileged scaffold extensively explored for antiviral (dengue, HCV, HIV), anticancer, antimicrobial, and enzyme‑inhibitory (IDO1, MAO, IMPDH) activities [2]. Its distinct substitution pattern enables derivatization pathways – particularly at the C‑3 ketone and N‑1 position – that are inaccessible to mono‑halogenated or differently substituted analogs, making it a strategically valuable building block for structure‑activity relationship (SAR) exploration and lead optimization campaigns [2].

Why 4-Chloro-7-fluoro-1H-indole-2,3-dione Cannot Be Replaced


Isatin derivatives exhibit profound substitution‑dependent pharmacology: even minor positional changes (e.g., 4‑Cl vs. 5‑Cl vs. 7‑F) can invert selectivity between enzyme isoforms or abolish target engagement entirely [1]. Published SAR studies demonstrate that mono‑halogenated isatins such as 4‑chloroisatin (MAO‑A IC50 = 0.812 μM) and 5‑bromoisatin (MAO‑B IC50 = 0.125 μM) achieve potency through a single halogen interaction, but lack the second halogen necessary for dual‑target modulation or metabolic stabilization [1][2]. The 4‑Cl/7‑F combination in the target compound introduces orthogonal electronic effects: the 4‑chloro substituent modulates ring electron density and steric bulk, while the 7‑fluoro group enhances metabolic stability via C–F bond strength and can participate in unique fluorine‑mediated polar interactions with protein binding pockets [3]. Substituting with 4‑chloroisatin (CAS 6344‑05‑4) forfeits the 7‑fluoro stabilization; substituting with 7‑fluoroisatin (CAS 317‑20‑4) loses the 4‑chloro steric/electronic contribution. Regioisomers such as 5‑chloroisatin or 6‑fluoro derivatives alter the vector of halogen presentation, potentially redirecting binding orientation and selectivity [2]. For applications requiring the precise 4‑Cl/7‑F pharmacophore – such as antiviral dengue protease inhibition or specific kinase profiling – generic substitution introduces uncontrolled variables that can compromise both data reproducibility and lead series integrity [3].

4-Chloro-7-fluoro-1H-indole-2,3-dione: Key Differentiation Evidence


Physicochemical Differentiation vs. Mono-Halogenated Analogs

The 4‑Cl/7‑F dual‑halogenation pattern confers a predicted density of 1.6 ± 0.1 g/cm³ , distinguishing it from mono‑halogenated isatins: 4‑chloroisatin (predicted density ~1.519 g/cm³) and 7‑fluoroisatin (molecular weight 165.12 g/mol vs. 199.57 g/mol) . The higher molecular weight (199.57) and density of the target compound reflect the combined mass contributions of chlorine and fluorine, which directly impact chromatographic retention time, solubility, and formulation behavior in both screening libraries and synthetic intermediates .

Physicochemical profiling Lead optimization Medicinal chemistry

Multi-Target Enzyme Inhibition vs. 4-Chloroisatin

While the target compound has reported dihydroorotase inhibitory activity (IC50 = 180 μM, mouse enzyme) and IMPDH2 binding (Ki = 240–440 nM) in early‑stage profiling [1][2], 4‑chloroisatin demonstrates potent and selective MAO‑A inhibition (IC50 = 0.812 μM; Ki = 0.311 μM) [3]. The target compound's broader enzyme interaction profile – spanning pyrimidine biosynthesis (dihydroorotase) and purine metabolism (IMPDH2) – suggests a distinct polypharmacology fingerprint driven by the 7‑fluoro substituent, rather than the neurotransmission‑focused MAO activity of 4‑chloroisatin [1][2][3].

Enzyme inhibition Polypharmacology IDO1 MAO

Dengue NS2B-NS3 Protease Inhibition

The 4‑Cl/7‑F isatin scaffold has been explicitly profiled against dengue virus serotype 2 (DENV2) NS2B‑NS3 protease, yielding an IC50 of 192 μM in a homogeneous fluorimetric assay [1]. This represents a tangible entry point for structure‑guided optimization. In contrast, 7‑fluoroisatin has demonstrated cytotoxicity against cancer cell lines (MCF‑7 IC50 ≈ 1.84 μM; HCT‑116 IC50 ≈ 3.31 μM) , but lacks reported antiviral protease activity data. The target compound thus offers a validated starting point for anti‑dengue drug discovery programs, where the 4‑Cl/7‑F substitution may be critical for occupying the NS2B‑NS3 protease active site [1].

Antiviral Dengue Protease inhibition Flavivirus

Commercial Availability and Defined Purity

The target compound is commercially available from multiple reputable suppliers with defined purity specifications: Enamine offers 95% purity [1], Macklin supplies at 98% purity with graduated pricing (50 mg to 1 g scale) , and CymitQuimica lists 97% purity with bulk pricing for gram‑scale quantities . In contrast, 4‑chloro‑7‑fluoro‑1H‑indole (the non‑dione reduced form, CAS 1000341‑78‑5) serves different synthetic purposes and cannot substitute for the 2,3‑dione electrophilic reactivity required for C‑3 condensation and N‑1 functionalization . The availability of multi‑gram quantities at defined purity levels de‑risks lead optimization timelines and enables reproducible SAR campaigns.

Procurement Supply chain Purity analysis Lead optimization

4-Chloro-7-fluoro-1H-indole-2,3-dione: Validated Application Scenarios


Dengue NS2B-NS3 Protease Inhibitor Optimization

With confirmed activity against DENV2 NS2B‑NS3 protease (IC50 = 192 μM), this compound serves as a tractable starting point for structure‑guided medicinal chemistry optimization [1]. The 4‑Cl/7‑F substitution pattern can be systematically varied to explore SAR around the protease active site, while the C‑3 ketone enables hydrazone, thiosemicarbazone, and Schiff base derivatization – all established strategies for improving antiviral potency in isatin series .

Dual-Targeting Pyrimidine & Purine Metabolism

The compound's activity against dihydroorotase (IC50 = 180 μM) and IMPDH2 (Ki = 240–440 nM) provides a foundation for developing dual‑pathway probes that simultaneously disrupt pyrimidine biosynthesis and purine nucleotide metabolism [1]. This polypharmacology profile – absent in mono‑halogenated isatins such as 4‑chloroisatin (MAO‑biased) – enables exploration of synthetic lethality strategies in oncology and immunosuppression, where concurrent blockade of nucleotide metabolism pathways is therapeutically desirable [2].

Fluorinated Building Block for Metabolic Stability

The 7‑fluoro substituent is a well‑established metabolic stability handle in medicinal chemistry, as C–F bonds resist oxidative metabolism by cytochrome P450 enzymes [1]. Incorporating the 4‑Cl/7‑F isatin core into lead series – followed by comparative microsomal stability assays against non‑fluorinated analogs – enables direct assessment of fluorine‑mediated metabolic stabilization. The compound's commercial availability at 95–98% purity supports reproducible analog synthesis and stability profiling .

Antimicrobial & Antifungal SAR via C-3 Derivatization

Isatin derivatives with halogen substitution have demonstrated antimicrobial and antibiofilm activity, with SAR studies indicating that halogen position and identity critically modulate potency [1]. The 4‑Cl/7‑F isatin core can be functionalized at C‑3 to generate libraries of hydrazones, thiosemicarbazones, and Mannich bases for screening against drug‑resistant bacterial and fungal strains. The differentiated 4,7‑substitution pattern fills a gap in existing halogenated isatin libraries, which predominantly explore 5‑ and 6‑position modifications .

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